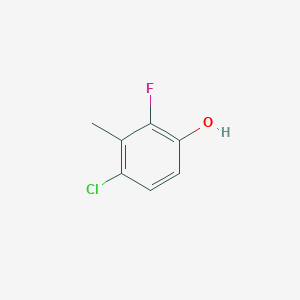

4-Chloro-2-fluoro-3-methylphenol

Description

4-Chloro-2-fluoro-3-methylphenol (C₇H₆ClFO) is a halogenated phenolic compound characterized by chloro, fluoro, and methyl substituents on the aromatic ring. Its molecular structure imparts unique physicochemical and biological properties, making it relevant in agrochemical and pharmaceutical research. For instance, fluorinated phenols like 2-chloro-4-fluoro-3-methylphenol (CAS: 1232693-41-2) are noted for herbicidal uses , while chlorinated derivatives such as 4-chloro-3-methylphenol are regulated under chemical safety frameworks .

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGRYIOEURYVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-methylphenol typically involves the chlorination and fluorination of 3-methylphenol. One common method is the electrophilic aromatic substitution reaction, where 3-methylphenol is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4-Chloro-2-fluoro-3-methylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The presence of chloro and fluoro groups enhances its reactivity and binding affinity to these targets, potentially disrupting normal cellular processes and exerting antimicrobial or antifungal effects .

Comparison with Similar Compounds

Key Observations :

- Methyl/ethyl substituents enhance lipophilicity, affecting solubility and environmental persistence .

Biological Activity

4-Chloro-2-fluoro-3-methylphenol, also known as p-chlorocresol, is a compound of significant interest due to its diverse biological activities. This article will explore its antimicrobial properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Molecular Formula : C8H8ClF

- Molecular Weight : Approximately 174.60 g/mol

- Structure : The compound features a chlorinated and fluorinated aromatic system, which contributes to its unique chemical properties.

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial and antifungal properties . Research indicates that it effectively kills a wide range of microorganisms, including both bacteria and fungi.

The compound acts primarily by penetrating the cell walls of microorganisms. This penetration disrupts cellular processes, leading to cell death. The specific biochemical pathways affected include:

- Cell Wall Synthesis : Disruption of the integrity of the cell wall.

- Enzyme Interaction : Binding to various enzymes and proteins, influencing their activity.

- Metabolic Pathways : Inhibition of metabolic processes critical for microbial survival.

Pharmacokinetics

Research on related compounds suggests that this compound is metabolized in the liver and excreted primarily via the kidneys. Its pharmacokinetic profile is essential for understanding its efficacy and safety in potential therapeutic applications.

Toxicity Studies

Studies have demonstrated varying toxicity levels of chlorophenols, including this compound, to different organisms:

| Compound | Organism | Toxicity (LC50) | Mechanism |

|---|---|---|---|

| This compound | Rana japonica tadpoles | Variable | Polar narcosis |

| 4-Chlorophenol | Pseudomonas fluorescens | Outlier in toxicity studies | Disruption of cellular functions |

The acute toxicity is often assessed using semi-static exposure methods, indicating a strong correlation between chemical structure and biological activity.

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial properties against common pathogens, this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Agricultural Applications : The compound has shown potential as a pesticide or herbicide due to its biological activity against plant pathogens. Its efficacy in agricultural settings highlights its versatility beyond medicinal uses.

Research Applications

The compound's unique properties make it valuable in various research fields:

- Medicinal Chemistry : Investigated for potential drug development due to its antimicrobial properties.

- Organic Synthesis : Used as an intermediate in the preparation of more complex molecules.

- Environmental Science : Studied for its impact on microbial communities in ecological assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.